![molecular formula C21H18N2O3S2 B2396469 3-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921797-18-4](/img/structure/B2396469.png)
3-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
3-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ETTB and belongs to the class of thiazole compounds.
Scientific Research Applications
Inhibitors of Biological Targets
One study focused on the development of potent inhibitors for stearoyl-CoA desaturase-1 (SCD-1), a crucial enzyme in fatty acid metabolism. The research led to the identification of a compound with sub-nanomolar inhibitory activity, demonstrating the potential of thiazolyl benzamides in modulating lipid biosynthesis pathways (Uto et al., 2009).
Supramolecular Gelators
Another area of application is in the development of supramolecular gelators. N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This study underscores the utility of thiazolyl benzamides in materials science, particularly in the design of novel gelators with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of benzamide derivatives have also been explored. A class of benzamide derivatives bearing different bioactive moieties exhibited significant antibacterial and antifungal activity, highlighting their potential as leads for the development of new antimicrobial agents (Priya et al., 2006).
Anticancer Activity
Thiazolyl benzamide derivatives have been evaluated for their anticancer activity. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Anti-inflammatory Drugs
The synthesis and activity of thiazole and thiazoline-based nonsteroidal anti-inflammatory drugs (NSAIDs) were investigated, revealing compounds with anti-inflammatory activity and minimal adverse effects on myocardial function. This research underscores the potential of thiazolyl benzamides in the development of safer NSAIDs (Lynch et al., 2006).
properties
IUPAC Name |
3-ethylsulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-27-15-8-4-7-14(10-15)20(24)23-21-22-16(12-28-21)18-11-13-6-5-9-17(25-2)19(13)26-18/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJNBNFJFXVADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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